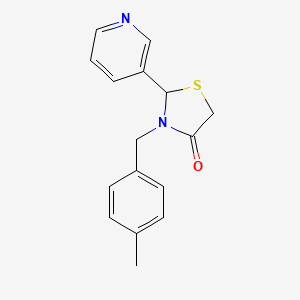
3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one, also known as MPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. MPTP is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mecanismo De Acción
3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one is metabolized in the brain into MPP+ (1-methyl-4-phenylpyridinium), which selectively damages dopaminergic neurons in the substantia nigra. MPP+ is taken up by the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and neuronal death.
Biochemical and Physiological Effects:
3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one-induced neurotoxicity leads to the depletion of dopamine in the striatum, resulting in Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one has also been shown to induce oxidative stress and inflammation in the brain, leading to neuronal death and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one has several advantages as a research tool, including its ability to selectively damage dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms. 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one-induced animal models of Parkinson's disease are widely used in research, and the disease's pathophysiology has been extensively studied using these models. However, 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one has several limitations, including its toxicity and the fact that it only models a specific subtype of Parkinson's disease.
Direcciones Futuras
There are several potential future directions for 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one research, including the development of new treatments for Parkinson's disease and the study of neuroprotection. 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one has also been studied for its potential use in the study of drug addiction and the development of new treatments for addiction. Additionally, 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one has been used to study the role of oxidative stress and inflammation in neurodegeneration, and future research may focus on these pathways as potential targets for neuroprotection.
Métodos De Síntesis
3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one can be synthesized using different methods, including the reaction of 4-methylbenzyl chloride with 3-pyridyl-2-thione in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-pyridyl-2-thione with 4-methylbenzyl bromide in the presence of a base such as sodium hydride. The synthesized 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one can be purified using column chromatography and characterized using spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one has been used in various scientific research applications, including the study of Parkinson's disease. 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animals and humans. 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one has been used to create animal models of Parkinson's disease, which have been used to study the disease's pathophysiology and develop new treatments. 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one has also been used in the study of drug addiction and neuroprotection.
Propiedades
IUPAC Name |
3-[(4-methylphenyl)methyl]-2-pyridin-3-yl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-4-6-13(7-5-12)10-18-15(19)11-20-16(18)14-3-2-8-17-9-14/h2-9,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRNFGBWIWPXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(SCC2=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26730600 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

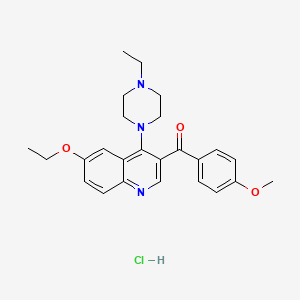
![3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2913683.png)
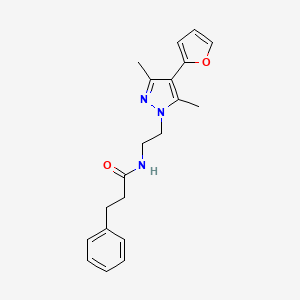

![3-oxo-N-propyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2913686.png)
![(4R)-4-Ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2913689.png)
![1-(3-(methylthio)phenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2913690.png)
![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2913692.png)
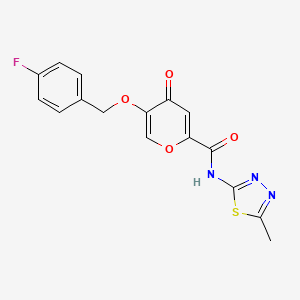
![N-(furan-2-ylmethyl)-2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylbutanamide](/img/structure/B2913694.png)
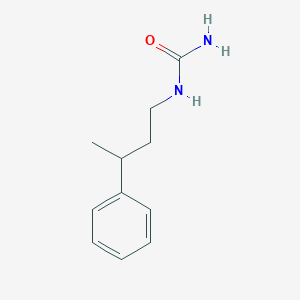
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2913696.png)
![(Z)-2-Cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2913698.png)
![2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2913701.png)